molecular formula C9H12BrN3OS B15063102 1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide

1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B15063102
M. Wt: 290.18 g/mol
InChI Key: NEPQTVXDRWJSMP-UHFFFAOYSA-N
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Description

1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide is a chemical compound that features a thiazole ring substituted with a bromine atom at the 4-position and a piperidine ring attached to a carboxamide group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to its aromaticity and reactivity.

Preparation Methods

The synthesis of 1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and altering biochemical pathways. The compound’s effects on cellular pathways can lead to changes in cell signaling, gene expression, and metabolic processes .

Comparison with Similar Compounds

1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-Chlorothiazol-2-yl)piperidine-4-carboxamide: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    1-(4-Methylthiazol-2-yl)piperidine-4-carboxamide: Contains a methyl group instead of bromine, potentially affecting its electronic properties and interactions with biological targets.

    1-(4-Fluorothiazol-2-yl)piperidine-4-carboxamide: Substitution with a fluorine atom, which can influence the compound’s stability and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H12BrN3OS

Molecular Weight

290.18 g/mol

IUPAC Name

1-(4-bromo-1,3-thiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C9H12BrN3OS/c10-7-5-15-9(12-7)13-3-1-6(2-4-13)8(11)14/h5-6H,1-4H2,(H2,11,14)

InChI Key

NEPQTVXDRWJSMP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC(=CS2)Br

Origin of Product

United States

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